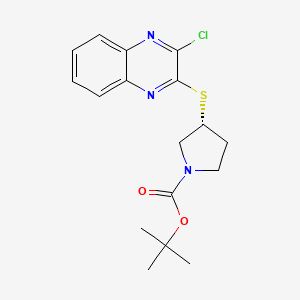
N-((2-bromothiazol-4-yl)methyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-bromothiazol-4-yl)methyl)ethanamine is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the second position of the thiazole ring and an ethanamine group attached to the fourth position via a methyl bridge. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-bromothiazol-4-yl)methyl)ethanamine typically involves the bromination of a thiazole precursor followed by the introduction of the ethanamine group. One common method involves the reaction of 2-aminothiazole with bromine to form 2-bromothiazole. This intermediate is then reacted with formaldehyde and ethanamine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
N-((2-bromothiazol-4-yl)methyl)ethanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Condensation Reactions: The ethanamine group can participate in condensation reactions with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include N-((2-aminothiazol-4-yl)methyl)ethanamine, N-((2-thiolthiazol-4-yl)methyl)ethanamine, etc.
Oxidation Products: Oxidized derivatives of the thiazole ring.
Reduction Products: Reduced forms of the thiazole ring or the ethanamine group.
科学的研究の応用
N-((2-bromothiazol-4-yl)methyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of N-((2-bromothiazol-4-yl)methyl)ethanamine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and the thiazole ring can facilitate binding to these targets, leading to inhibition or activation of biological pathways. The ethanamine group can also play a role in modulating the compound’s activity and selectivity.
類似化合物との比較
Similar Compounds
(2-Bromothiazol-4-yl)methanol hydrochloride: Similar structure but with a hydroxyl group instead of an ethanamine group.
2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride: Contains a triazole ring instead of a thiazole ring.
Uniqueness
N-((2-bromothiazol-4-yl)methyl)ethanamine is unique due to the combination of the bromothiazole moiety and the ethanamine group. This combination imparts specific chemical and biological properties that can be exploited in various applications. The presence of the bromine atom enhances its reactivity in substitution reactions, while the ethanamine group provides additional sites for chemical modification and interaction with biological targets.
特性
分子式 |
C6H9BrN2S |
|---|---|
分子量 |
221.12 g/mol |
IUPAC名 |
N-[(2-bromo-1,3-thiazol-4-yl)methyl]ethanamine |
InChI |
InChI=1S/C6H9BrN2S/c1-2-8-3-5-4-10-6(7)9-5/h4,8H,2-3H2,1H3 |
InChIキー |
AFHPMRGYLGFCQZ-UHFFFAOYSA-N |
正規SMILES |
CCNCC1=CSC(=N1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-4-[(2-ethylphenyl)azo]-3-hydroxy-](/img/structure/B13962359.png)


![5,10-dibromo-3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B13962371.png)



![[2-[(E)-but-2-enyl]phenyl]methanol](/img/structure/B13962396.png)





